molecular formula C10H13N5 B13074341 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

Cat. No.: B13074341
M. Wt: 203.24 g/mol
InChI Key: SGMLJAHQNIEGBV-UHFFFAOYSA-N
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Description

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core linked to a pyrrolidin-3-amine moiety. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor. The imidazo[1,2-b]pyridazine ring system is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions with biological targets, while the pyrrolidine group enhances solubility and modulates pharmacokinetic properties .

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C10H13N5/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8/h1-2,5-6,8,11H,3-4,7H2,(H,13,14)

InChI Key

SGMLJAHQNIEGBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NN3C=CN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Analogues and Key Properties

Compound Name Molecular Weight Key Substituents/Modifications Biological Activity (IC50/Ki) Synthesis Yield/Key Steps Reference
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine (Target) 219.25* Pyrrolidin-3-amine Not reported Not specified
3-(6-Aminopyridin-3-yl)-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine 406.46 Cyclohexyl-pyrrolidine, 6-aminopyridine Antiplasmodial activity 90% yield via Suzuki coupling
(R,S)-3-{2-[(3-Fluoropyridin-2-yl)amino]pyrimidin-5-yl}-N-(pyrrolidin-3-yl)imidazo[1,2-b]pyridazin-6-amine 407.43 Fluoropyridinyl, pyrimidine Kinase inhibition (P. falciparum) Boc-protected pyrrolidine intermediate
N-(3-(Methylsulfinyl)phenyl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (15) 412.47 Methylsulfinyl groups Antiplasmodial activity Prep-TLC purification
(S)-N-(1-(3-(2-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-N,3,3-TMB† 408.50 Hydroxypyridine, trimethylbutanamide Kinase inhibition (AAK1) Multi-step alkylation
TAK-593 (VEGFR2 inhibitor) 549.59 Cyclopropylcarbonyl, pyrazole carboxamide VEGFR2 IC50 = 0.95 nM Hybridization optimization
Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) 134.14 Unsubstituted amine Scaffold for further derivatization Base structure

*Calculated molecular weight. †TMB: Trimethylbutanamide.

Key Differences and Trends

Fluorine-containing derivatives (e.g., ) improve target binding via electronegative interactions, critical for kinase inhibition. Bulky substituents like the pyrazole carboxamide in TAK-593 confer high potency (IC50 <1 nM) by occupying hydrophobic pockets in VEGFR2.

Synthetic Accessibility :

  • Suzuki coupling (e.g., ) and Boc-protection strategies (e.g., ) are common for introducing aryl/heteroaryl groups.
  • Prep-TLC purification (e.g., ) is effective for sulfoxide-containing analogues but may limit scalability.

Physicochemical Properties :

  • The unsubstituted imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) has low molecular weight (134.14) but lacks target specificity.
  • Pyrrolidine derivatives (e.g., target compound) balance molecular weight (~219) with improved solubility due to the amine group.

Biological Activity

N-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H12N6
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1804129-39-2

The compound features an imidazo[1,2-b]pyridazine moiety linked to a pyrrolidine ring, which contributes to its pharmacological profile.

Research indicates that this compound acts primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancers.

Key Findings:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, it has been associated with the inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Antitumor Activity : In vivo studies demonstrate that derivatives of this compound exhibit significant antitumor effects by modulating pathways related to cancer cell survival and apoptosis .

1. Anticancer Properties

In a study focusing on the structure–activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, compounds similar to this compound were evaluated for their anticancer activities. The results indicated:

CompoundTargetIC50 (µM)Notes
PDDC (related compound)nSMase20.05Effective in reducing exosome release from brain cells
Compound XVarious kinases0.01 - 0.1Exhibited broad-spectrum anticancer activity

These findings suggest that this compound and its analogs could serve as promising candidates for cancer therapy.

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to inhibit nSMase2 effectively, leading to reduced neuronal cell death and improved cognitive function in animal models of AD .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Mouse Model of Alzheimer's Disease : Treatment with a derivative showed significant improvement in memory retention and reduction in amyloid plaque formation.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways.

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